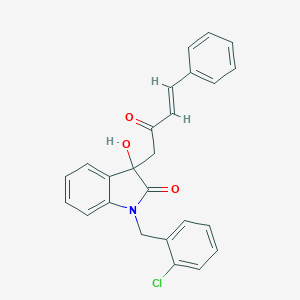
1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one is a chemical compound that has gained attention due to its potential applications in scientific research. This molecule, also known as C16H14ClNO3, has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
作用機序
The mechanism of action of 1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it is believed that this molecule inhibits the activity of various enzymes such as cyclooxygenase-2 and 5-lipoxygenase. These enzymes are involved in the production of inflammatory mediators and are overexpressed in various cancer cell lines. By inhibiting the activity of these enzymes, 1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one may reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that this molecule inhibits the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This molecule has also been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. In vivo studies have shown that this molecule reduces the size of tumors in mice.
実験室実験の利点と制限
1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one has potential advantages and limitations for lab experiments. One advantage is that this molecule has been shown to inhibit the growth of various cancer cell lines and reduce inflammation in vitro and in vivo. This makes it a potential candidate for further studies on its anticancer and anti-inflammatory properties. One limitation is that the mechanism of action of this molecule is not fully understood. Further studies are needed to determine the exact molecular targets of this molecule.
将来の方向性
There are several future directions for research on 1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one. One direction is to further investigate the mechanism of action of this molecule. This will help to determine the exact molecular targets of this molecule and may lead to the development of more potent analogs. Another direction is to study the pharmacokinetics and pharmacodynamics of this molecule. This will help to determine the optimal dosage and administration route for this molecule. Finally, further studies are needed to determine the potential toxicity and side effects of this molecule. This will help to determine the safety profile of this molecule and its potential as a therapeutic agent.
合成法
1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one can be synthesized using various methods. One of the most common methods involves the reaction of 2-chlorobenzaldehyde with 3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one in the presence of a base such as sodium hydroxide. Another method involves the reaction of 2-chlorobenzaldehyde with 3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one in the presence of a catalyst such as palladium on carbon. These methods have been optimized to produce high yields of 1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one.
科学的研究の応用
1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one has potential applications in scientific research. This molecule has been studied for its potential anticancer properties. In vitro studies have shown that 1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one inhibits the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. This molecule has also been studied for its potential anti-inflammatory properties. In vitro studies have shown that 1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one inhibits the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
特性
製品名 |
1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one |
|---|---|
分子式 |
C25H20ClNO3 |
分子量 |
417.9 g/mol |
IUPAC名 |
1-[(2-chlorophenyl)methyl]-3-hydroxy-3-[(E)-2-oxo-4-phenylbut-3-enyl]indol-2-one |
InChI |
InChI=1S/C25H20ClNO3/c26-22-12-6-4-10-19(22)17-27-23-13-7-5-11-21(23)25(30,24(27)29)16-20(28)15-14-18-8-2-1-3-9-18/h1-15,30H,16-17H2/b15-14+ |
InChIキー |
JGHDONALSLDAGE-CCEZHUSRSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)O |
SMILES |
C1=CC=C(C=C1)C=CC(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)O |
正規SMILES |
C1=CC=C(C=C1)C=CC(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B214285.png)
![Malononitrile, 2-[(2-fluorophenyl)-(5-hydroxy-2-methyl-1H-imidazol-4-yl)methyl]-](/img/structure/B214286.png)
![5-Amino-7-(3-methyl-2-thienyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile](/img/structure/B214287.png)
![Butyl 4-{[(2-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B214288.png)
![6-(1-Adamantyl)-3-aminothieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B214289.png)
![1-butyl-3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214294.png)
![1-butyl-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214295.png)
![1-butyl-3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214298.png)
![1-butyl-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214299.png)
![1-butyl-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214301.png)
![1-butyl-3-hydroxy-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214303.png)
![3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-1-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214307.png)